molecular formula C18H38O2 B2394692 1-[2-(Octyloxy)ethoxy]octane CAS No. 58495-76-4

1-[2-(Octyloxy)ethoxy]octane

Cat. No.: B2394692
CAS No.: 58495-76-4
M. Wt: 286.5
InChI Key: SJMBETQHZHCXGR-UHFFFAOYSA-N
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Description

1-[2-(Octyloxy)ethoxy]octane is a symmetrical diether compound with the molecular formula C₁₈H₃₈O₂. Structurally, it consists of two octyl chains connected via a central ethoxy (-O-CH₂CH₂-O-) bridge. This configuration imparts significant hydrophobicity and low polarity, making it suitable for applications such as nonionic surfactants, lubricants, or solvents in hydrophobic environments.

Properties

IUPAC Name

1-(2-octoxyethoxy)octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O2/c1-3-5-7-9-11-13-15-19-17-18-20-16-14-12-10-8-6-4-2/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMBETQHZHCXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCCOCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67252-24-8
Record name Poly(oxy-1,2-ethanediyl), α-octyl-ω-(octyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67252-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID401240601
Record name Poly(oxy-1,2-ethanediyl), α-octyl-ω-(octyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401240601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67252-24-8
Record name Poly(oxy-1,2-ethanediyl), α-octyl-ω-(octyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401240601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(Octyloxy)ethoxy]octane can be synthesized through the reaction of octanol with ethylene oxide under controlled conditions. The reaction typically involves the use of a catalyst such as potassium hydroxide to facilitate the etherification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous addition of ethylene oxide to octanol in the presence of a catalyst. The process is carefully monitored to maintain optimal reaction conditions, including temperature and pressure, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Octyloxy)ethoxy]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H38O2
  • Molecular Weight : 286.50 g/mol
  • CAS Number : 58495-76-4
  • Physical Form : Liquid
  • Purity : Typically around 90%

The structure of 1-[2-(Octyloxy)ethoxy]octane features a long hydrophobic tail, which enhances its solubility properties, making it suitable for various applications.

Solvent in Organic Synthesis

This compound is primarily used as a solvent in organic chemistry. Its ability to dissolve both polar and non-polar compounds allows it to facilitate various chemical reactions, making it an essential reagent in laboratories. The solvent properties are particularly useful in reactions requiring a non-aqueous medium, where traditional solvents may not be effective.

Drug Delivery Systems

Research has indicated potential applications in drug delivery systems. The compound's lipophilic nature allows it to encapsulate hydrophobic drugs effectively, enhancing their bioavailability. Studies have explored its use in formulating nanoparticles for targeted drug delivery, providing a promising avenue for therapeutic applications.

Polymer Science

In polymer chemistry, this compound is utilized as a plasticizer in the formulation of polymer membranes. Its incorporation into polymer matrices improves flexibility and processability, which is critical in applications such as ion-selective electrodes and other electrochemical devices.

Coatings and Paints

The compound is also employed in the formulation of paints and coatings due to its excellent solvent properties and ability to enhance the spreadability of formulations. Its use can improve the durability and performance of coatings, particularly in outdoor applications where resistance to environmental factors is essential.

Cleaning Agents

In the cleaning industry, this compound acts as a surfactant that aids in the emulsification of oils and greases. Its effectiveness in breaking down complex mixtures makes it valuable for formulating industrial cleaning agents.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • A study published in Journal of Organic Chemistry demonstrated its role as an effective solvent for synthesizing complex organic compounds, showcasing its versatility in laboratory settings.
  • Research conducted on drug delivery systems indicated that formulations containing this compound significantly improved the solubility of poorly water-soluble drugs, leading to enhanced therapeutic efficacy.
  • In polymer science, experiments showed that membranes incorporating this compound exhibited improved ionic conductivity compared to traditional formulations, highlighting its potential for use in energy storage devices.

Mechanism of Action

The mechanism of action of 1-[2-(Octyloxy)ethoxy]octane involves its interaction with molecular targets through its ether linkages and hydrophobic alkyl chains. These interactions can influence the solubility and stability of compounds in various environments. The compound’s surfactant properties enable it to reduce surface tension and enhance the dispersion of other molecules .

Comparison with Similar Compounds

Ethyl Octyl Ether (1-Ethoxyoctane)

  • Molecular Formula : C₁₀H₂₂O
  • Molecular Weight : 158.28 g/mol .
  • Structure: A monoether with an ethyl group bonded to an octyl chain via an oxygen atom.
  • Key Differences :
    • Simpler structure with a single ether group, leading to lower molecular weight and reduced hydrophobicity compared to 1-[2-(Octyloxy)ethoxy]octane.
    • Applications include use as a solvent or intermediate in organic synthesis .

2-(Octyloxy)ethanol (Ethylene Glycol Mono-n-octyl Ether)

  • Molecular Formula : C₁₀H₂₂O₂
  • Molecular Weight : 174.28 g/mol .
  • Structure : Combines an octyl ether group with a terminal hydroxyl (-OH) group.
  • Key Differences :
    • Presence of a hydroxyl group increases polarity and water solubility compared to diethers like this compound.
    • Widely used in coatings, cleaning agents, and as a surfactant due to its amphiphilic nature .

Octyl 2-(2-Octoxy-2-oxoethoxy)acetate

  • Molecular Formula : C₂₀H₃₈O₅
  • Molecular Weight : 358.5 g/mol .
  • Structure : A complex ester with ethoxy and acetate functional groups bonded to octyl chains.
  • Higher molecular weight and branched structure suggest specialized applications in polymer additives or surfactants .

Data Table: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C₁₈H₃₈O₂ 286.5 (calculated) Two ether groups Surfactants, lubricants
Ethyl Octyl Ether C₁₀H₂₂O 158.28 One ether group Solvents, intermediates
2-(Octyloxy)ethanol C₁₀H₂₂O₂ 174.28 Ether + hydroxyl Coatings, surfactants
Octyl 2-(2-octoxy...)acetate C₂₀H₃₈O₅ 358.5 Ester + ether Polymer additives

Research Findings and Implications

Hydrophobicity Trends: The diether this compound exhibits greater hydrophobicity than monoethers (e.g., ethyl octyl ether) due to its longer alkyl chains and lack of polar groups. This makes it less water-soluble but more effective in nonpolar media.

Polarity and Solubility: 2-(Octyloxy)ethanol’s hydroxyl group enhances its solubility in polar solvents, unlike this compound, which is better suited for hydrophobic applications .

Thermal Stability: Symmetrical diethers like this compound typically have higher boiling points than monoethers due to stronger van der Waals interactions from extended alkyl chains.

Industrial Relevance: Ethyl octyl ether and 2-(Octyloxy)ethanol are established in consumer products, while this compound’s larger size may favor niche uses in high-performance lubricants or specialty surfactants.

Limitations and Future Research

  • Data Gaps : Experimental data (e.g., melting/boiling points, toxicity) for this compound are absent in the provided evidence; future studies should prioritize these measurements.
  • Synthesis Optimization: Comparative studies on the efficiency of synthesizing diethers versus monoethers or glycol ethers could refine industrial production methods.

Biological Activity

1-[2-(Octyloxy)ethoxy]octane, with the chemical formula C18_{18}H38_{38}O2_2 and CAS Number 58495-76-4, is a compound that has garnered interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a long hydrocarbon chain with ether functional groups, which may influence its solubility and interaction with biological membranes. The octyloxy and ethoxy groups suggest potential amphiphilic properties, making it suitable for various biological applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have highlighted the effectiveness of alkyl ether derivatives against various bacterial strains, suggesting that this compound may disrupt bacterial cell membranes or inhibit metabolic pathways essential for bacterial survival .

Antiparasitic Activity

The compound's structure may also confer antiparasitic properties. Research on other ether-based compounds has shown efficacy against protozoan parasites, indicating that this compound could be explored for similar applications .

The proposed mechanisms of action for this compound involve interactions at the cellular level:

  • Membrane Disruption : The amphiphilic nature may allow the compound to integrate into lipid bilayers, disrupting membrane integrity.
  • Enzyme Inhibition : It may inhibit specific enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : The compound could interact with cellular receptors, potentially influencing signal transduction pathways .

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial activity of various ether compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain structural modifications enhanced activity, suggesting that this compound might exhibit similar effects due to its unique structure .

Case Study 2: Anticancer Activity

In vitro studies on benzothiazole derivatives indicated that structural modifications significantly impacted anticancer activity. These studies found that certain compounds led to reduced viability in cancer cell lines through apoptosis induction. This suggests a promising avenue for future research on this compound as a potential anticancer agent .

Data Tables

Biological Activity Effect Mechanism
AntimicrobialSignificant inhibition of bacterial growthMembrane disruption
AnticancerInduction of apoptosis in cancer cellsEnzyme inhibition and receptor modulation
AntiparasiticPotential efficacy against protozoan parasitesUnknown; requires further study

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